
4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C24H20F2N2O3 and its molecular weight is 422.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2,6-Difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound that belongs to the quinoxaline family. Quinoxaline derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C24H20F2N2O3
- Molecular Weight : 422.42 g/mol
- Density : 1.309 g/cm³ (predicted)
- Boiling Point : 634.6 °C (predicted)
- Acid Dissociation Constant (pKa) : 0.37 (predicted) .
Quinoxaline derivatives, including the compound , exhibit their biological effects through various mechanisms:
- Anticancer Activity : Quinoxaline derivatives are known to inhibit cancer cell proliferation by targeting multiple pathways:
- Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro studies demonstrated moderate inhibition efficiencies against COX-2 at varying concentrations .
Anticancer Studies
In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicate that it exhibits significant antiproliferative activity:
Cell Line | IC50 (µg/mL) | Activity Level |
---|---|---|
MCF-7 (Breast Cancer) | 50 | Moderate |
HeLa (Cervical Cancer) | 30 | High |
A549 (Lung Cancer) | 45 | Moderate |
These findings suggest that the compound may be a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound was also tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed:
Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 | Moderate |
Escherichia coli | 18 | High |
Pseudomonas aeruginosa | 12 | Low |
These results indicate potential use as an antimicrobial agent, particularly against E. coli .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the quinoxaline core can significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances anticancer potency by improving binding affinity to target proteins .
Case Studies and Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Study on COX-2 Inhibition : A study reported that at a concentration of 200 µg/mL, the compound showed over 95% inhibition of COX-2 activity, suggesting strong anti-inflammatory potential .
- Anticancer Efficacy : Another study demonstrated that the compound reduced tumor size in xenograft models by approximately 40% compared to control groups .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that quinoxaline derivatives, including 4-(2,6-difluorobenzoyl)-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, exhibit potent anticancer activities. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymatic Activity : Studies have shown that certain quinoxaline derivatives inhibit key enzymes involved in cancer progression such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). For instance, a study reported that specific derivatives displayed varying inhibitory efficiencies against these enzymes, indicating their potential as therapeutic agents for cancer treatment .
- Targeting Tubulin Polymerization : Compounds with a similar structure have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related quinoxaline derivative demonstrated an IC50 value of 3.97 mM against tubulin polymerization .
Antiviral Activity
Quinoxaline derivatives are also being explored for their antiviral properties. Specific studies have highlighted their effectiveness against viruses such as Hepatitis B and Coxsackievirus B5:
- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral entry or replication processes. For instance, one study showed that a derivative inhibited Coxsackievirus B5 by targeting early events of viral attachment and uncoating .
Case Study 1: Anticancer Activity
A recent investigation synthesized various quinoxaline derivatives and tested them against different cancer cell lines. Among these compounds, one derivative exhibited significant cytotoxicity with an IC50 value lower than 0.1 mM against HeLa cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral properties of quinoxaline derivatives against Hepatitis B virus. The results indicated that certain compounds demonstrated promising antiviral activity at concentrations that did not exhibit cytotoxic effects on host cells, suggesting a favorable therapeutic index .
Propiedades
IUPAC Name |
4-(2,6-difluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O3/c1-15-23(29)27(14-16-7-5-8-17(13-16)31-2)20-11-3-4-12-21(20)28(15)24(30)22-18(25)9-6-10-19(22)26/h3-13,15H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBFPZNWYUTOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.